Physicochemical Property Differentiation: XLogP3 and pKa Comparison with Saturated and Ester Analogs
In the absence of direct head-to-head bioassay data, the foundational differentiation for procurement lies in the compound's predicted physicochemical properties. The target compound has a computed XLogP3 of 1.4 and a predicted pKa of 4.23±0.10 [1]. These values place it in a moderately lipophilic, weakly acidic profile distinct from its saturated analog 3-cyclopentyl-3-hydroxypropanoic acid (predicted XLogP3 ~1.0, pKa ~4.5) and its ethyl ester derivative (CAS 877133-46-5, which lacks a free acid proton and has a higher predicted logP) [1][2]. The terminal alkene and free carboxylic acid are critical for downstream reactivity (e.g., conjugate addition, amide coupling), making the target compound a distinct chemical tool.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and acidity (pKa) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; pKa = 4.23 (predicted) |
| Comparator Or Baseline | 3-Cyclopentyl-3-hydroxypropanoic acid (saturated analog): XLogP3 ~1.0 (estimated), pKa ~4.5 (estimated). Ethyl 3-cyclopentyl-3-hydroxy-4-pentenoate (CAS 877133-46-5): XLogP3 ~2.2 (estimated), no acidic proton. |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. saturated analog; presence of free acid vs. ester. |
| Conditions | Computed using XLogP3 3.0 (PubChem) and ACD/Labs pKa prediction (ChemicalBook). |
Why This Matters
The distinct lipophilicity and ionization state directly influence solubility, membrane permeability, and reactivity in medicinal chemistry campaigns, guiding the choice of this compound over its saturated or esterified analogs for specific synthetic routes.
- [1] PubChem. (2025). Compound Summary for CID 46835646: 3-Cyclopentyl-3-hydroxypent-4-enoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for Ethyl 3-cyclopentyl-3-hydroxy-4-pentenoate. National Center for Biotechnology Information. View Source
